![molecular formula C16H16ClNO5 B3936396 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936396.png)
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Overview
Description
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene, also known as CLEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene is believed to exert its anti-cancer effects through the inhibition of tubulin polymerization, which is essential for cell division. Additionally, 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. Additionally, 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. Additionally, 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene. One area of interest is the development of 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene-based fluorescent probes for the detection of metal ions in environmental samples. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene in cancer cells, which could lead to the development of more effective anti-cancer therapies. Finally, the potential neuroprotective effects of 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene warrant further investigation in animal models of neurodegenerative diseases.
Scientific Research Applications
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been investigated for its potential as an anti-cancer agent, with promising results in both in vitro and in vivo studies. Additionally, 2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene has been studied for its potential use as a fluorescent probe for the detection of metal ions in environmental samples.
properties
IUPAC Name |
2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-2-21-13-4-3-5-14(11-13)22-8-9-23-16-7-6-12(18(19)20)10-15(16)17/h3-7,10-11H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZMLZPBVLSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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